molecular formula C7H13NO2 B11708038 3-oxo-N-propylbutanamide

3-oxo-N-propylbutanamide

Katalognummer: B11708038
Molekulargewicht: 143.18 g/mol
InChI-Schlüssel: VXNINNWMDGTACV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-oxo-N-propylbutanamide is an organic compound with the molecular formula C7H13NO2 It is a derivative of butanamide, featuring a ketone group at the third carbon and a propyl group attached to the nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3-oxo-N-propylbutanamide can be synthesized through several methods. One common approach involves the reaction of butanoic acid with propylamine to form N-propylbutanamide, followed by oxidation to introduce the ketone group at the third carbon. This oxidation can be achieved using reagents such as potassium permanganate or chromium trioxide under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the initial formation of N-propylbutanamide, followed by selective oxidation using industrial oxidizing agents. The reaction conditions are optimized to maximize yield while minimizing by-products.

Analyse Chemischer Reaktionen

Types of Reactions

3-oxo-N-propylbutanamide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted amides.

Wissenschaftliche Forschungsanwendungen

3-oxo-N-propylbutanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Wirkmechanismus

The mechanism of action of 3-oxo-N-propylbutanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The ketone group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the propyl group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-oxo-N-phenylbutanamide: Similar structure but with a phenyl group instead of a propyl group.

    N-propylbutanamide: Lacks the ketone group.

    Butanamide: The parent compound without any substituents.

Uniqueness

3-oxo-N-propylbutanamide is unique due to the presence of both a ketone and a propyl group, which confer distinct chemical and biological properties. The ketone group allows for specific interactions with enzymes, while the propyl group enhances its lipophilicity and potential bioavailability.

Eigenschaften

Molekularformel

C7H13NO2

Molekulargewicht

143.18 g/mol

IUPAC-Name

3-oxo-N-propylbutanamide

InChI

InChI=1S/C7H13NO2/c1-3-4-8-7(10)5-6(2)9/h3-5H2,1-2H3,(H,8,10)

InChI-Schlüssel

VXNINNWMDGTACV-UHFFFAOYSA-N

Kanonische SMILES

CCCNC(=O)CC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.